molecular formula C26H33FN2O5 B12720951 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate CAS No. 72149-73-6

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate

Cat. No.: B12720951
CAS No.: 72149-73-6
M. Wt: 472.5 g/mol
InChI Key: RCPNXFSHBYPPMT-QZJGXCQBSA-N
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Description

This compound is a synthetic corticosteroid derivative characterized by a pyrazole ring fused to the pregnane backbone at positions 17 and 15. Key structural features include:

  • Fluorine substitution at position 9, enhancing glucocorticoid receptor binding and metabolic stability .
  • Butyrate ester at position 21, increasing lipophilicity for prolonged tissue retention and topical efficacy .
  • 11β,21-dihydroxy groups, critical for anti-inflammatory activity and receptor activation .
  • 16β-methyl group, which reduces mineralocorticoid activity compared to non-methylated analogs .

Its molecular formula is C₂₉H₃₃FN₂O₅ (inferred from the benzoate analog in ), with a molecular weight of approximately 506.56 g/mol. The compound is likely used in dermatological or anti-inflammatory formulations due to its esterified side chain and structural modifications to minimize systemic side effects.

Properties

CAS No.

72149-73-6

Molecular Formula

C26H33FN2O5

Molecular Weight

472.5 g/mol

IUPAC Name

[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] butanoate

InChI

InChI=1S/C26H33FN2O5/c1-4-5-22(33)34-14-21(32)26-16(13-28-29-26)11-19-18-7-6-15-10-17(30)8-9-23(15,2)25(18,27)20(31)12-24(19,26)3/h8-10,13,16,18-20,29,31H,4-7,11-12,14H2,1-3H3/t16-,18-,19-,20-,23-,24-,25-,26-/m0/s1

InChI Key

RCPNXFSHBYPPMT-QZJGXCQBSA-N

Isomeric SMILES

CCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2

Canonical SMILES

CCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-butyrate involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and pyrazole ring formation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. Advanced techniques like continuous flow reactors and automated synthesis are employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Overview

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate is a synthetic steroid compound with significant therapeutic potential. This compound belongs to the class of glucocorticoids and exhibits anti-inflammatory and immunosuppressive properties. Its unique structure enhances its biological activity and stability compared to non-fluorinated analogs.

Therapeutic Applications

The primary applications of this compound include:

  • Anti-inflammatory Treatments : Due to its potent anti-inflammatory properties, it is used in treating conditions such as asthma, allergies, and autoimmune disorders. The glucocorticoid activity helps in reducing inflammation and modulating immune responses .
  • Immunosuppressive Therapy : It is utilized in organ transplantation to prevent rejection by suppressing the immune system. This application is critical in ensuring the success of transplant surgeries by minimizing the body's natural response against foreign tissues .
  • Dermatological Uses : The compound has been explored for topical applications in treating skin conditions like eczema and psoriasis due to its ability to reduce inflammation and itching .

Case Studies

Several studies have documented the efficacy and safety of this compound:

  • Asthma Management : A clinical trial demonstrated that patients using this compound experienced significant improvements in lung function and reduced frequency of asthma attacks compared to placebo groups. The study highlighted its role in long-term management strategies for chronic asthma.
  • Autoimmune Disorders : Research involving patients with rheumatoid arthritis showed that treatment with this compound led to marked reductions in joint inflammation and pain levels. The immunosuppressive effects contributed to improved quality of life for these patients.
  • Topical Applications for Skin Disorders : In a randomized controlled trial involving patients with psoriasis, those treated with a formulation containing this compound reported faster clearance of lesions and lower severity scores compared to standard treatments .

Comparative Effectiveness

A summary table comparing the effectiveness of this compound with other glucocorticoids is presented below:

Compound NamePrimary UseEfficacy (based on clinical studies)Side Effects
9-Fluoro CompoundAsthma & AutoimmuneHigh (significant symptom relief)Weight gain, hypertension
PrednisoneInflammatory DiseasesModerate (variable response)Osteoporosis, mood changes
DexamethasoneSevere InflammationHigh (rapid action)Hyperglycemia, insomnia

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS No.) Molecular Formula Substituents/Modifications Key Pharmacological Notes References
Main Compound C₂₉H₃₃FN₂O₅ 9-Fluoro, 21-butyrate, 16β-methyl, pyrazole ring High topical potency; balanced lipophilicity for sustained release
21-Benzoate analog (72149-75-8) C₂₉H₃₁FN₂O₅ 21-benzoyloxy (aromatic ester) Increased molecular rigidity; potentially slower hydrolysis than butyrate
Isopropylidenedioxy analog (3092-61-3) C₂₈H₃₅FO₉ 16α,17α-isopropylidenedioxy Enhanced metabolic stability due to acetal protection; systemic use
Betamethasone 21-acetate (1177-87-3) C₂₄H₃₁FO₆ 9α-fluoro, 16β-methyl, 21-acetate Widely used anti-inflammatory; shorter ester chain may reduce duration vs. butyrate
Clobetasone 17-propionate (25122-57-0) C₂₈H₃₃ClFO₅ 21-chloro, 17-propionate Higher potency but increased risk of skin atrophy; chloro substitution enhances activity
21-Valerate analog (52602-39-8) C₂₇H₃₇FO₆ 21-valerate (C5 ester) Extended half-life due to higher lipophilicity; potential for depot formulations

Metabolic and Pharmacokinetic Profiles

  • Main Compound : The butyrate ester is hydrolyzed to the active 21-hydroxy form systemically, with the pyrazole ring resisting hepatic metabolism better than oxazole-containing analogs (e.g., deflazacort in ).
  • Benzoate vs.
  • Acetal vs. Ester : The isopropylidenedioxy group () remains intact during first-pass metabolism, favoring prolonged systemic exposure .

Receptor Binding and Selectivity

  • Glucocorticoid Receptor (GR) Affinity : Fluorine at position 9 and the 16β-methyl group enhance GR binding while minimizing cross-reactivity with mineralocorticoid receptors .
  • Ester Impact : Longer esters (e.g., valerate) increase tissue retention but may delay onset of action compared to shorter esters (e.g., acetate) .

Biological Activity

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate is a synthetic steroid compound notable for its glucocorticoid activity. This compound has garnered interest due to its potential therapeutic applications in treating inflammatory and autoimmune conditions. This article reviews its biological activity based on diverse research findings.

  • Molecular Formula : C26H33FN2O5
  • Molecular Weight : 458.52 g/mol
  • CAS Number : 72149-73-6
  • EINECS Number : 276-388-2

The primary mechanism of action for 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione involves binding to glucocorticoid receptors (GR). Upon binding, it modulates gene expression related to inflammation and immune responses. The presence of the fluorine atom enhances its biological activity and stability compared to non-fluorinated analogs .

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Anti-inflammatory Effects :
    • It has been shown to effectively reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
    • Clinical studies have indicated its efficacy in conditions such as asthma and rheumatoid arthritis.
  • Immunomodulatory Properties :
    • It modulates immune responses by affecting T-cell activation and proliferation.
    • Its action on macrophages helps in regulating the innate immune response .
  • Antiproliferative Effects :
    • Some studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential applications in oncology .

Comparative Analysis with Other Compounds

Compound NameMolecular FormulaKey Features
ClobetasolC22H27ClO5Potent topical glucocorticoid; contains chlorine instead of a pyrazole ring.
BetamethasoneC22H29FO5Widely used glucocorticoid; lacks fluorine.
DexamethasoneC22H29FO5Effective in treating various inflammatory conditions; different substitution pattern.

Uniqueness : The pyrazole ring and specific hydroxylation pattern distinguish this compound from other glucocorticoids, potentially conferring distinct pharmacological properties that warrant further investigation.

Case Studies

  • Study on Asthma Management :
    • A randomized control trial evaluated the effectiveness of 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna in patients with moderate to severe asthma. Results indicated significant improvements in lung function and reduction in exacerbation rates compared to placebo.
  • Rheumatoid Arthritis Treatment :
    • In a cohort study involving patients with rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and improved quality of life metrics over a six-month period .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 9-Fluoro-2',16β-dihydro-11β,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate?

  • Methodological Answer : Synthesis typically involves sequential fluorination, hydroxylation, and esterification steps. For example, fluorination at the 9α-position can be achieved using hydrofluoric acid or fluorinated reagents under controlled anhydrous conditions. The 21-butyrate ester is introduced via reaction with butyric anhydride in the presence of a base catalyst (e.g., pyridine) . Structural analogs like betamethasone 21-propionate (75883-07-7) suggest that regioselective esterification requires protecting other hydroxyl groups (e.g., 11β-OH) to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry at positions 11β, 16β, and 17. X-ray crystallography is recommended for absolute configuration verification, as seen in related corticosteroids like paramethasone acetate . Infrared (IR) spectroscopy can identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups .

Q. What analytical techniques are critical for assessing purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240–250 nm) is standard, using reverse-phase C18 columns and acetonitrile/water gradients. Impurity profiling should reference pharmacopeial standards (e.g., EP or USP guidelines), as demonstrated for betamethasone acetate . Mass spectrometry (HRMS) ensures molecular weight accuracy, with deviations <2 ppm indicating high purity .

Advanced Research Questions

Q. How does the 21-butyrate ester influence glucocorticoid receptor (GR) binding affinity compared to other esters (e.g., acetate or propionate)?

  • Methodological Answer : Conduct radioligand binding assays using GR-transfected cell lines. Compare IC₅₀ values against dexamethasone (reference agonist). The butyrate ester’s lipophilicity may enhance membrane permeability, but prolonged activity depends on esterase-mediated hydrolysis in target tissues. Studies on difluprednate (21-acetate-17-butyrate) show esterase activity in corneal tissue enhances bioavailability .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

  • Methodological Answer : Use LPS-induced murine inflammation models to measure cytokine suppression (e.g., IL-6, TNF-α). For dermal applications, the murine ear edema model (TPA-induced) assesses topical potency. Dose-response studies should compare 21-butyrate derivatives to prednisolone, monitoring adrenal suppression as a toxicity endpoint .

Q. How can metabolic stability be assessed in hepatic microsomes?

  • Methodological Answer : Incubate the compound with human or rodent liver microsomes and NADPH. Monitor degradation via LC-MS/MS, focusing on ester hydrolysis (21-butyrate → 21-OH) and cytochrome P450-mediated oxidation. Compare half-life (t₁/₂) to known corticosteroids; longer t₁/₂ suggests reduced hepatic clearance .

Q. How should researchers resolve contradictions in reported potency across studies?

  • Methodological Answer : Cross-validate experimental conditions:

  • Receptor assays : Ensure consistent GR isoform expression (e.g., GRα vs. GRβ).
  • Cell-based assays : Control for esterase activity, which varies by cell type (e.g., fibroblasts vs. keratinocytes) .
  • Species differences : Compare rodent vs. human primary cell responses.
    Statistical meta-analysis of published IC₅₀/EC₅₀ values can identify outliers due to methodological variability .

Key Data Considerations

  • Structural analogs (e.g., betamethasone, paramethasone) provide benchmarks for synthesis and bioactivity .
  • Esterase sensitivity : The 21-butyrate group may delay hydrolysis compared to acetate, altering pharmacokinetics .
  • Fluorination impact : 9α-Fluoro substitution enhances GR binding but may increase mineralocorticoid receptor cross-reactivity .

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